

Toxicology and Safety Profile of 1-Methyl-5-aminomethylimidazole: A Technical Guide

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Compound of Interest

Compound Name: **1-Methyl-5-aminomethylimidazole**

Cat. No.: **B1351178**

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Executive Summary

This technical guide provides a comprehensive overview of the available toxicology and safety data for **1-Methyl-5-aminomethylimidazole** (CAS No. 7531-53-5). Primarily utilized in research and as a chemical intermediate, a thorough understanding of its toxicological profile is paramount for ensuring the safety of laboratory and manufacturing personnel. This document synthesizes data from material safety data sheets (MSDS), regulatory evaluations, and related scientific literature to offer an in-depth perspective for researchers, chemists, and drug development professionals. The available data indicates that this compound is corrosive to skin and eyes, possesses moderate acute oral and dermal toxicity, and requires stringent handling protocols to mitigate exposure risks. Gaps in the genotoxicity and long-term toxicity data necessitate a precautionary approach in its application.

Introduction and Chemical Identity

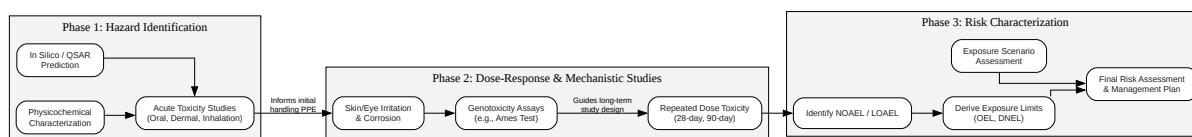
1-Methyl-5-aminomethylimidazole is a heterocyclic amine, a substituted imidazole derivative. Its structure is characterized by a methyl group at the N1 position of the imidazole ring and an aminomethyl group at the C5 position. Due to its reactive primary amine and imidazole core, it serves as a versatile building block in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research. Understanding its inherent reactivity and biological interaction is the foundational step in a robust safety assessment.

Chemical Identity:

- Name: **1-Methyl-5-aminomethylimidazole**
- CAS Number: 7531-53-5
- Molecular Formula: C₅H₉N₃
- Molecular Weight: 111.15 g/mol
- Synonyms: (1-Methyl-1H-imidazol-5-yl)methanamine

Toxicological Assessment Workflow

A systematic approach is required to evaluate the toxicological profile of a chemical. The following workflow illustrates the logical progression from initial characterization to comprehensive risk assessment. While not all data points are publicly available for **1-Methyl-5-aminomethylimidazole**, this workflow represents the standard of practice in the field.



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Caption: General workflow for chemical toxicology assessment.

Known Toxicological Endpoints

The majority of available data for **1-Methyl-5-aminomethylimidazole** pertains to its acute effects. Data on chronic, reproductive, or carcinogenic effects is largely unavailable in the public domain.

Acute Toxicity

Acute toxicity testing provides information on the immediate health effects resulting from a single or short-term exposure to a substance.[\[1\]](#)[\[2\]](#) For **1-Methyl-5-aminomethylimidazole**, the data points to moderate toxicity via oral and dermal routes.

Endpoint	Species	Route	Value	Classification	Reference
LD ₅₀	Rat	Oral	1130-1144 mg/kg	Category 4 (Harmful if swallowed)	[3]
LD ₅₀	Rabbit	Dermal	400-640 mg/kg	Category 3 (Toxic in contact with skin)	[3]

LD₅₀ (Median Lethal Dose): The statistically derived dose expected to cause death in 50% of the treated animals.[\[1\]](#)[\[2\]](#)[\[4\]](#)

The clinical signs reported in animal studies include tonic cramps. Gross pathology in animals that died during studies revealed heart dilatation and lung hyperaemia. Ingestion may cause severe and permanent damage to the digestive tract, with a risk of perforation.[\[3\]](#)[\[5\]](#)

Skin and Eye Irritation/Corrosion

The compound is unequivocally classified as corrosive to both skin and eyes.[\[6\]](#)[\[7\]](#)

- Skin: Causes severe skin burns.[\[6\]](#)[\[7\]](#) In rabbit studies, necrosis, erythema, and oedema were observed within minutes of exposure, with the corrosive effects being irreversible.
- Eyes: Causes serious eye damage and burns.[\[3\]](#)[\[6\]](#)[\[7\]](#) Effects in animal studies included cauterization of the mucous membrane, and the damage was not fully reversible within the observation period.

Genotoxicity and Mutagenicity

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell. While specific data for **1-Methyl-5-aminomethylimidazole** is sparse, an evaluation statement from the Australian government indicates that the parent compound, 1-methylimidazole, was negative in a bacterial reverse mutation assay (Ames test) and two in vitro mammalian cell assays. Based on this available data, it is not considered to have genotoxic potential. However, it is crucial to note that the aminomethyl substituent could potentially alter this profile, and direct testing on the target compound is required for a definitive conclusion.

Repeated Dose Toxicity

Information on the effects of repeated or prolonged exposure is limited. However, existing data sheets suggest that repeated exposure can lead to target organ damage, specifically to the upper respiratory tract, skin, and eyes.^[3] One 14-day dose-ranging study in rats using the parent compound (1-methylimidazole) established a No-Observed-Adverse-Effect Level (NOAEL) of 30 mg/kg bw/day, based on changes in blood chemistry (urea, cholesterol) and urinalysis findings at higher doses.

Metabolism and Toxicokinetics

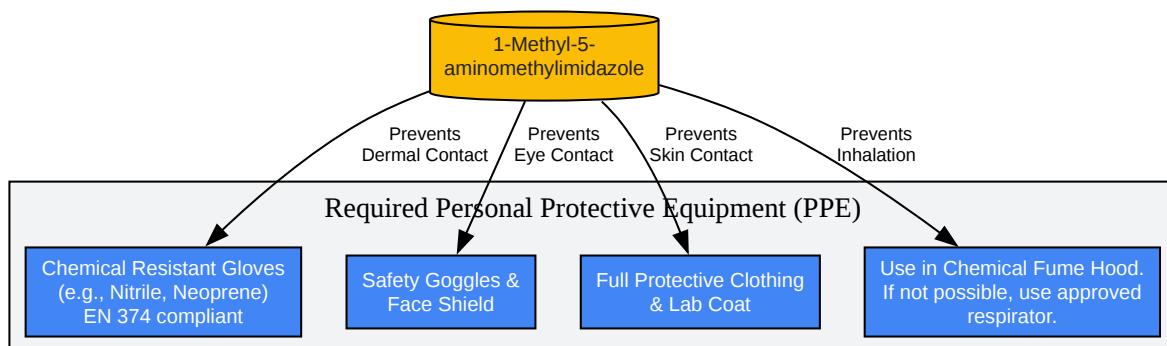
No specific metabolism studies for **1-Methyl-5-aminomethylimidazole** were found. However, we can infer potential pathways based on related imidazole compounds. The metabolism of imidazoles can involve ring cleavage or, more commonly, modification of the side chains.^{[8][9]} ^[10] The primary amine group in **1-Methyl-5-aminomethylimidazole** is a likely site for metabolic activity, potentially undergoing oxidation or conjugation. The N-methyl group could also be a site for enzymatic action by Cytochrome P450 (CYP) enzymes.^[11] The compound's water solubility suggests it would likely be mobile in the environment and excreted via urine.^[5]

Safety, Handling, and Exposure Control

Given its hazardous properties, strict safety protocols are mandatory when handling **1-Methyl-5-aminomethylimidazole**.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent contact.



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Caption: Mandatory PPE for handling the compound.

Engineering Controls & First Aid

- Engineering Controls: Always handle this substance within a certified chemical fume hood to minimize inhalation risk.^[5] Ensure safety showers and eyewash stations are readily accessible.^[12]
- First Aid (Eyes): Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.^{[6][7]}
- First Aid (Skin): Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediate medical treatment is required due to the corrosive nature of the injuries.^{[6][7]}
- First Aid (Ingestion): Rinse mouth. Do NOT induce vomiting. Call a physician immediately due to the danger of perforation of the esophagus and stomach.^{[5][6][7]}

Key Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

To address the genotoxicity data gap, an Ames test would be a critical first step. This protocol outlines the standard methodology.

Objective: To assess the mutagenic potential of **1-Methyl-5-aminomethylimidazole** by measuring its ability to induce reverse mutations at a selected locus of several bacterial strains.

Principle: Histidine-dependent strains of *Salmonella typhimurium* are exposed to the test compound and plated on a minimal medium lacking histidine. Only bacteria that mutate to regain the ability to synthesize histidine will form colonies.

Step-by-Step Methodology:

- Strain Selection: Utilize a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).
- Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to determine if metabolites of the compound are mutagenic.
- Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range for the main experiment. The highest concentration should show some toxicity but not kill the majority of the bacteria.
- Plate Incorporation Assay: a. To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at a specific concentration (or vehicle control), and 0.5 mL of the S9 mix (if required). b. Incubate the mixture for 20-30 minutes at 37°C. c. Add 2.0 mL of molten top agar (containing a trace of histidine and biotin) to the tube, vortex gently, and pour the contents onto a minimal glucose agar plate. d. Allow the overlay to solidify.
- Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
- Colony Counting: Count the number of revertant colonies on each plate.
- Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Conclusion and Knowledge Gaps

1-Methyl-5-aminomethylimidazole is a hazardous chemical that must be handled with extreme care. It is corrosive to skin and eyes and exhibits moderate acute toxicity. While initial

data on the parent molecule suggests a low potential for genotoxicity, this has not been confirmed for the title compound.

Key Knowledge Gaps:

- Genotoxicity: Direct testing of **1-Methyl-5-aminomethylimidazole** is required.
- Chronic Toxicity: No long-term repeated dose toxicity studies are available.
- Carcinogenicity & Reproductive Toxicity: These critical endpoints have not been evaluated.
- Toxicokinetics: A full ADME (Absorption, Distribution, Metabolism, Excretion) profile is needed for a comprehensive risk assessment.

Professionals working with this compound must rely on the existing acute toxicity and corrosivity data, implement stringent engineering and PPE controls, and operate under the precautionary principle until these significant data gaps are filled.

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